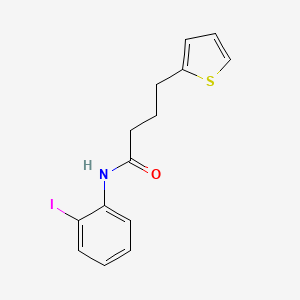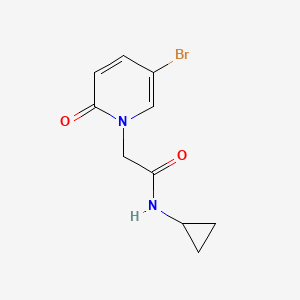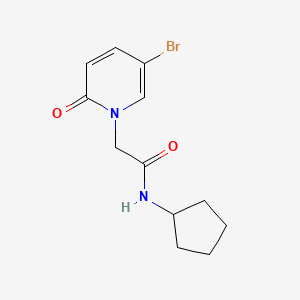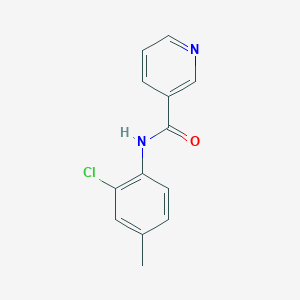![molecular formula C19H18F4N2O3S B7477007 N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7477007.png)
N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. The compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Compound X has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Compound X has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, Compound X has been found to have potential as a tool for studying the effects of certain drugs on the nervous system. In neuroscience, Compound X has been studied for its potential as a tool for studying the mechanisms of addiction and drug abuse.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. Specifically, Compound X is thought to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the compound's observed effects on behavior and physiology.
Biochemical and Physiological Effects
Compound X has been found to have a number of biochemical and physiological effects. In animal studies, Compound X has been found to increase locomotor activity and induce hyperactivity. Additionally, Compound X has been found to increase the release of dopamine in the brain, leading to increased dopamine levels. These effects suggest that Compound X may have potential as a tool for studying the mechanisms of addiction and drug abuse.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, Compound X has been found to have a high affinity for dopamine transporters, making it a useful tool for studying the dopamine system in the brain. However, one limitation is that the exact mechanism of action of Compound X is not fully understood, making it difficult to interpret results from experiments using the compound.
Zukünftige Richtungen
There are a number of future directions for research on Compound X. One direction is to further investigate the mechanism of action of the compound, in order to better understand its effects on behavior and physiology. Additionally, further research could be done to investigate the potential therapeutic applications of Compound X, particularly in the treatment of neurological disorders such as Parkinson's disease. Finally, research could be done to investigate the potential use of Compound X as a tool for studying the mechanisms of addiction and drug abuse.
Synthesemethoden
Compound X is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-fluorobenzaldehyde and piperidine to form N-(2-fluorophenyl)piperidine-4-carboxamide. The resulting compound is then reacted with trifluoromethylphenylsulfonyl chloride to form the final product, N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O3S/c20-16-6-1-2-7-17(16)24-18(26)13-8-10-25(11-9-13)29(27,28)15-5-3-4-14(12-15)19(21,22)23/h1-7,12-13H,8-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYJGBLUYQUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)



![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)


![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)

![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)
![4-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477003.png)